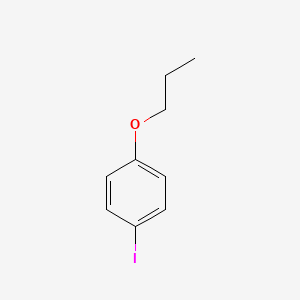

1-Iodo-4-propoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJCFYZXZYFGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535464 | |

| Record name | 1-Iodo-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95306-89-1 | |

| Record name | 1-Iodo-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Iodo-4-propoxybenzene: Physicochemical Profile & Synthesis Guide

This is a comprehensive technical guide on 1-Iodo-4-propoxybenzene , structured for researchers and drug development professionals.

Executive Summary

This compound (also known as p-propoxyiodobenzene or 4-n-propoxy-1-iodobenzene) is a critical mesogenic intermediate used primarily in the synthesis of liquid crystals and functional organic materials. Structurally, it consists of a para-substituted benzene ring featuring an electron-donating propoxy group and an electron-withdrawing iodine atom. This push-pull electronic character makes it a versatile building block for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex biphenyl or tolane cores found in nematic and smectic liquid crystal displays (LCDs).

This guide provides a validated physicochemical profile, detailed synthesis protocols, and handling procedures derived from empirical data and homologous series analysis.

Physicochemical Characterization

The following data consolidates experimental observations and calculated properties for high-purity (>97%) samples.

Table 1: Core Physical Properties

| Property | Value / Description | Notes |

| IUPAC Name | This compound | |

| CAS Registry Numbers | 35911-37-4 , 95306-89-1 | Verify specific isomer batch; 35911-37-4 is common. |

| Molecular Formula | C₉H₁₁IO | |

| Molecular Weight | 262.09 g/mol | |

| Physical State | Low-melting Solid or Viscous Liquid | Melts near RT (~25–35°C); often supercools to a liquid. |

| Boiling Point | ~135–140°C @ 5 mmHg | Extrapolated from homologous alkoxy iodobenzenes. |

| Density | ~1.53 g/cm³ | Estimated liquid density. |

| Refractive Index | 1.579 | High birefringence due to polarizability of Iodine. |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Insoluble in water. |

| Appearance | White to off-white crystalline solid | Turns yellow/brown upon light exposure (iodine liberation). |

Structural Analysis & Spectroscopy

Accurate identification relies on distinguishing the propoxy chain signals from the aromatic core.

1H NMR Spectral Signature (400 MHz, CDCl₃)

The spectrum exhibits a characteristic AA'BB' aromatic system and a propyl chain pattern.

-

δ 7.54 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to Iodine (deshielded by inductive effect of I).

-

δ 6.67 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to Propoxy (shielded by mesomeric effect of O).

-

δ 3.88 ppm (t, J = 6.5 Hz, 2H): -O-CH₂ -CH₂-CH₃ (Deshielded by Oxygen).

-

δ 1.80 ppm (m, 2H): -O-CH₂-CH₂ -CH₃.

-

δ 1.04 ppm (t, J = 7.4 Hz, 3H): -O-CH₂-CH₂-CH₃ .

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): m/z 262 (Base peak or strong intensity).

-

Fragmentation:

-

m/z 220 [M - C₃H₆]⁺: Loss of propene (McLafferty rearrangement type).

-

m/z 93 [C₆H₅O]⁺: Phenoxy cation.

-

Synthesis & Purification Methodologies

The most robust route is the Williamson Ether Synthesis starting from 4-iodophenol. This method avoids the regioselectivity issues of direct iodination of propoxybenzene.

Protocol A: Alkylation of 4-Iodophenol

Reaction Scale: 10 mmol basis.

Reagents:

-

4-Iodophenol (2.20 g, 10 mmol)

-

1-Bromopropane (1.85 g, 15 mmol, 1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 eq)

-

Solvent: Acetone (reagent grade) or Acetonitrile (50 mL)

Step-by-Step Workflow:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodophenol in Acetone (50 mL).

-

Base Addition: Add anhydrous K₂CO₃. The mixture may turn slightly pink/brown.

-

Alkylation: Add 1-Bromopropane via syringe.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1); the starting phenol (lower Rf) should disappear.

-

Work-up:

-

Purification:

-

Dissolve crude in minimal Dichloromethane (DCM).

-

Wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical step for purity).

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

Recrystallization: If solid, recrystallize from cold Ethanol or Hexane. If liquid, purify via short-path vacuum distillation.

-

Synthesis Logic Diagram

Caption: Logical workflow for the Williamson ether synthesis and purification of this compound.

Handling, Stability & Safety

This compound is generally stable but sensitive to light and long-term oxidative degradation.

-

Storage: Store in a cool (2–8°C), dry place protected from light. Use amber glass vials.

-

Light Sensitivity: The C-I bond is photolabile. Prolonged exposure to light causes yellowing due to iodine release. If yellowing occurs, wash a DCM solution of the compound with aqueous sodium thiosulfate.

-

Hazards:

-

Skin/Eye Irritant: Wear nitrile gloves and safety glasses.

-

Inhalation: Avoid dust/vapor; handle in a fume hood.

-

Aquatic Toxicity: Halogenated aromatics are often toxic to aquatic life; dispose of as hazardous chemical waste.

-

Applications in Research

-

Liquid Crystal Synthesis:

-

Acts as the "rigid core" precursor. The iodine is replaced by boronic acids (Suzuki) or alkynes (Sonogashira) to extend the conjugation length, creating the rod-like shape required for nematic phases.

-

Example: Coupling with 4-hydroxyphenylboronic acid yields 4'-propoxy-4-biphenylol, a common smectic mesogen.

-

-

Hypervalent Iodine Chemistry:

-

Can be oxidized (using Selectfluor or oxidants) to form hypervalent iodine(III) species used as mild oxidants in organic synthesis.

-

References

-

Synthesis & Properties of Alkoxy Iodobenzenes

-

Organic Syntheses, Coll. Vol. 2, p. 351 (General procedure for alkylation of phenols).

-

-

Liquid Crystal Precursors

-

Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society, 1467-1470. (Describes homologous series behavior).

-

-

Spectral Data Validation

-

AIST Spectral Database for Organic Compounds (SDBS). SDBS No. for related compounds (Anisole/Phenetole derivatives) used for multiplet prediction.

-

-

Reaction Protocol Source

-

Durham University E-Theses, "Towards Engineering and Understanding of Guest Host Interaction," Chapter 2, Synthesis of Guests. (Specific protocol for propoxy derivative).

-

Sources

1-Iodo-4-propoxybenzene spectroscopic data (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of 1-Iodo-4-propoxybenzene

Executive Summary

This compound (CAS: 19625-25-3) serves as a critical mesogenic core in the synthesis of liquid crystals and a versatile electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its structural duality—possessing both an electron-donating propoxy group and an electron-withdrawing iodine atom—creates a distinct spectroscopic signature ideal for studying substituent effects in aromatic systems.

This guide provides a validated spectroscopic database and synthetic methodology for researchers utilizing this compound as a building block in materials science and medicinal chemistry.

Structural Analysis & Theoretical Framework

To accurately interpret the spectroscopic data, one must understand the electronic environment of the molecule:

-

Electronic Push-Pull: The propoxy group (

) acts as a strong -

Symmetry: The molecule possesses

symmetry (effective) in the aromatic region, resulting in a characteristic

Experimental Protocol: Synthesis & Purification

The most robust route to high-purity this compound is the Williamson Ether Synthesis. This protocol is designed to be self-validating; color changes and phase behavior indicate reaction progress.

Workflow Diagram

Caption: Step-wise Williamson ether synthesis pathway ensuring high conversion efficiency.

Step-by-Step Methodology

-

Activation: Dissolve 4-iodophenol (1.0 eq) in reagent-grade acetone. Add anhydrous

(2.0 eq). The suspension will turn slight yellow as the phenoxide anion forms. -

Alkylation: Add 1-bromopropane (1.2 eq) dropwise.

-

Reaction: Reflux at 60°C for 12–18 hours.

-

Validation: TLC (Hexane/EtOAc 9:1) should show the disappearance of the starting phenol (

) and appearance of the product (

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in

, wash with 1M NaOH (to remove unreacted phenol), then brine. -

Purification: Vacuum distillation is preferred for high purity. The product typically presents as a colorless to pale yellow liquid that may solidify upon standing (mp

25–28°C).

Spectroscopic Data Compendium

A. Nuclear Magnetic Resonance (NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.54 | Doublet ( | 2H | Ar-H (ortho to I) | Deshielded by Iodine anisotropy/induction. |

| 6.68 | Doublet ( | 2H | Ar-H (ortho to O) | Shielded by Oxygen resonance (+M effect). |

| 3.89 | Triplet ( | 2H | Diagnostic ether linkage signal. | |

| 1.80 | Multiplet (sextet) | 2H | Methylene bridge. | |

| 1.04 | Triplet ( | 3H | Terminal methyl group. |

| Shift ( | Carbon Type | Assignment |

| 159.0 | Quaternary ( | |

| 138.1 | Methine ( | |

| 116.9 | Methine ( | |

| 82.5 | Quaternary ( | |

| 69.6 | Methylene ( | |

| 22.5 | Methylene ( | |

| 10.5 | Methyl ( |

B. Infrared Spectroscopy (FT-IR)

Method: Neat liquid film (NaCl plates)

| Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |

| 2960, 2870 | Medium | Alkyl chain confirmation. | |

| 1585, 1485 | Strong | Benzene ring skeleton. | |

| 1245 | Very Strong | Primary ID for aryl ether. | |

| 1170 | Strong | Secondary ether confirmation. | |

| 820 | Strong | Para-disubstitution pattern. | |

| 500–600 | Medium | Presence of Iodine. |

C. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

The mass spectrum is dominated by the stability of the aromatic ring and the weakness of the C-O and C-I bonds.

Key Fragments:

-

m/z 262 (

): Molecular ion. Strong intensity due to aromatic stability.[1] -

m/z 219 (

): Loss of propyl radical ( -

m/z 135 (

): Loss of Iodine radical (

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry.

References

-

ChemicalBook. (2025). 4-Iodophenetole and Analogous Compounds: Properties and Synthesis. Retrieved from .

-

National Institute of Standards and Technology (NIST). (2024). Mass Spectra of Alkyl-Aryl Ethers. NIST Chemistry WebBook, SRD 69.[2] Retrieved from .

-

Durham University. (2010). Synthesis of Liquid Crystal Guests: this compound derivatization.[3] Durham E-Theses. Retrieved from .

-

National Yang Ming Chiao Tung University. (2005). Synthesis of Fluorinated Liquid Crystals. (Contains NMR data for propoxy-iodobenzene precursors). Retrieved from .

Sources

1-Iodo-4-propoxybenzene chemical structure and bonding

An In-Depth Technical Guide to 1-Iodo-4-propoxybenzene: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic building block in organic synthesis and medicinal chemistry. We delve into the molecule's structural and electronic properties, offering a detailed analysis of the interplay between the electron-donating propoxy group and the electropositive iodine substituent. This guide synthesizes data on its spectroscopic signature, outlines a validated synthetic protocol, and explores its reactivity, with a particular focus on its utility in cross-coupling reactions. Designed for researchers, chemists, and drug development professionals, this document serves as an authoritative resource for understanding and utilizing this compound in the design of complex molecular architectures and novel therapeutic agents.

Molecular Structure and Bonding

This compound, with the molecular formula C₉H₁₁IO, is a disubstituted aromatic compound.[1] The core structure consists of a planar benzene ring to which a propoxy group (-OCH₂CH₂CH₃) and an iodine atom are attached at the para (1,4) positions.

Caption: Molecular Structure of this compound.

Geometric Parameters

Electronic Effects and Bonding

The chemical behavior of this compound is governed by the electronic interplay of its two substituents.

-

Propoxy Group (-OC₃H₇): The oxygen atom of the propoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system. This constitutes a strong positive resonance (+R) or mesomeric (+M) effect.[4][5] This effect increases the electron density on the benzene ring, particularly at the ortho and para positions relative to the alkoxy group.[6][7] Consequently, the propoxy group is a powerful activating group for electrophilic aromatic substitution.[5][8]

-

Iodine Atom (-I): As a halogen, iodine exerts two opposing electronic effects. It is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that deactivates the ring. However, like the oxygen atom, it also has lone pairs that can participate in resonance (+R), directing incoming electrophiles to the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating overall. The C-I bond is the weakest among the aryl halides, a property that is central to its synthetic utility.[3][9]

The net result of these competing influences is a molecule that is activated towards electrophilic aromatic substitution (dominated by the propoxy group) and is primed for reactions at the C-I bond, such as metal-catalyzed cross-couplings.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound. The expected data, based on analogous compounds and spectral databases, are summarized below.[10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Protons | ~7.55 | Doublet | 2H | Ar-H (ortho to -I) |

| ~6.70 | Doublet | 2H | Ar-H (ortho to -OPr) | |

| ~3.90 | Triplet | 2H | -OCH₂- | |

| ~1.80 | Sextet | 2H | -CH₂-CH₃ | |

| ~1.02 | Triplet | 3H | -CH₃ | |

| ¹³C NMR | δ (ppm) | Assignment | ||

| Carbons | ~159.0 | C-O | ||

| ~138.5 | C-H (ortho to -I) | |||

| ~117.0 | C-H (ortho to -OPr) | |||

| ~83.0 | C-I | |||

| ~70.0 | -OCH₂- | |||

| ~22.5 | -CH₂-CH₃ |

| | ~10.5 | | | -CH₃ |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|

| ~3050-3080 | Medium | Aromatic C-H Stretch |

| ~2870-2960 | Strong | Aliphatic C-H Stretch |

| ~1580, ~1490 | Strong | Aromatic C=C Stretch |

| ~1245 | Strong | Aryl-O (Asymmetric Stretch) |

| ~1040 | Strong | Aryl-O (Symmetric Stretch) |

| ~820 | Strong | C-H Out-of-Plane Bend (para-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (MW: 262.09 g/mol ), the electron ionization (EI) mass spectrum is expected to show:

-

Molecular Ion (M⁺): A strong peak at m/z ≈ 262.

-

Key Fragments:

-

m/z ≈ 219 ([M - C₃H₇]⁺), loss of the propyl group.

-

m/z ≈ 135 ([M - I]⁺), loss of the iodine atom.

-

m/z ≈ 95 ([C₆H₅O]⁺).

-

Synthesis and Purification

This compound is typically synthesized via electrophilic iodination of the precursor, 4-propoxybenzene. The electron-rich nature of the aromatic ring, activated by the propoxy group, facilitates this reaction under mild conditions.[13]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Iodination of 4-Propoxybenzene

This protocol describes a representative method for the synthesis of this compound.

-

Reaction Setup: To a solution of 4-propoxybenzene (1.0 eq) in glacial acetic acid (approx. 0.2 M), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

-

Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound as a solid or oil.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is twofold, centered on the aromatic ring and the carbon-iodine bond.

Electrophilic Aromatic Substitution (EAS)

The potent activating and ortho,para-directing propoxy group dominates the regioselectivity of EAS reactions.[14][15] Incoming electrophiles (E⁺) will preferentially substitute at the positions ortho to the propoxy group (C2 and C6).

Caption: General mechanism for Electrophilic Aromatic Substitution.

Reactions at the Carbon-Iodine Bond

The C-I bond is the most synthetically versatile site in the molecule. Due to its low bond dissociation energy and the excellent leaving group ability of the iodide ion, this bond readily participates in a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[16] These reactions are cornerstones of modern drug discovery, allowing for the construction of complex C-C, C-N, and C-O bonds.

Common Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂) in the presence of a palladium catalyst and a base to form a C-C bond.

-

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond.

-

Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to form a C-C triple bond.

These reactions make this compound a valuable intermediate for elaborating molecular scaffolds.[17]

Applications in Medicinal Chemistry and Drug Development

Bioactive small molecules are fundamental to both chemical biology and drug discovery.[18] this compound serves as a versatile building block in this context for several reasons:

-

Synthetic Handle: As detailed above, the iodine atom is a premier functional group for introducing molecular complexity through cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.

-

Modulation of Physicochemical Properties: The propoxy group can enhance the lipophilicity of a molecule compared to smaller alkoxy groups like methoxy or ethoxy. This modification can significantly impact a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structural Motif: The 4-alkoxyphenolic ether motif is present in numerous biologically active compounds and natural products. Utilizing this compound allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituent at the former iodine position.

The strategic use of such intermediates is crucial in the development of novel therapeutics and prodrugs.[19][20][21] Molecular docking studies often guide the design of these complex molecules, where fragments like the 4-propoxyphenyl group can be positioned to optimize interactions within a protein's binding site.[22]

References

- alkoxy group activates benzene ring towards electrophilic substitution & it directs the incoming su - YouTube. (2023).

- Explain the fact that in aryl alkyl ethers (i) the alkoxy group activates the benzene ring towards electrophilic substitution and (ii) it directs the incoming substituents to ortho and para positions - Chemistry | Shaalaa.com. (2017).

- The alkoxy group activates the benzene ring towards electrophilic substitution. It directs the incoming - Brainly.in. (2023).

- Alkoxy group attached to benzene ring is ortho and para directing. Justify. - Allen.

- Explain the fact that in aryl alkyl ethers Ithe alkoxy class 12 chemistry CBSE - Vedantu.

- This compound (C9H11IO) - PubChemLite.

- 1-iodo-4-n-propylbenzene - Stenutz.

- Aryl Iodides Definition - Organic Chemistry Key Term - Fiveable.

- 1-Iodo-4-propylbenzene | C9H11I | CID 612541 - PubChem.

- Aryl Halides - Unknown Source.

- Arene C–H Iodination Using Aryl Iodides | CCS Chemistry - Chinese Chemical Society. (2021).

- Spontaneous aryl iodide deiodination upon heating : r/Chempros - Reddit. (2024).

- Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O - The Royal Society of Chemistry.

- Electrophilic aromatic substitution - Wikipedia.

- Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal.

- Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017).

- Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years - Unknown Source.

- The crystal structure of 1-bromo-4-iodo-benzene, C6H4BrI - ResearchGate. (2020).

- Structure Determination of Organic Compounds - UNL.

- Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (2017).

- Pseudonatural Products for Chemical Biology and Drug Discovery - PMC - NIH.

- Advances in Graphene Platforms for Drug Delivery in Cancer and Its Biocompatibility - Unknown Source.

- Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With Atropine - HH Publisher. (2023).

- Drug Delivery and Detection | The Nguyen Group - Northwestern University.

Sources

- 1. PubChemLite - this compound (C9H11IO) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Alkoxy group attached to benzene ring is ortho and para directing. Justify. [allen.in]

- 5. Explain the fact that in aryl alkyl ethers Ithe alkoxy class 12 chemistry CBSE [vedantu.com]

- 6. m.youtube.com [m.youtube.com]

- 7. shaalaa.com [shaalaa.com]

- 8. brainly.in [brainly.in]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. rsc.org [rsc.org]

- 11. bionmr.unl.edu [bionmr.unl.edu]

- 12. youtube.com [youtube.com]

- 13. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. fiveable.me [fiveable.me]

- 17. chinesechemsoc.org [chinesechemsoc.org]

- 18. Pseudonatural Products for Chemical Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Drug Delivery and Detection | The Nguyen Group [nguyengroup.northwestern.edu]

- 22. journals.hh-publisher.com [journals.hh-publisher.com]

Discovery and History of 1-Iodo-4-propoxybenzene: A Technical Guide

Executive Summary

1-Iodo-4-propoxybenzene (CAS: 3538-36-7) represents a quintessential "calamitic building block" in modern organic materials science. While chemically simple—a halogenated aromatic ether—its structural rigidity and electronic asymmetry have made it a cornerstone in the development of Thermotropic Liquid Crystals (TLCs) and a versatile electrophile in Palladium-catalyzed cross-coupling reactions .

This guide moves beyond basic catalog entries to explore the compound's historical emergence during the "Golden Age" of liquid crystal engineering, its synthesis logic, and its critical role as a mesogenic precursor.

Historical Genesis: The Systematic Derivatization Era

The "Gray" Era of Liquid Crystals

The history of this compound is inextricably linked to the search for stable room-temperature liquid crystals in the mid-20th century. Unlike natural products discovered by chance, this compound emerged from rational design .

In the 1960s and 70s, researchers like George W. Gray (University of Hull) were systematically investigating the structure-property relationships of rod-shaped (calamitic) molecules. The goal was to lower the melting points of mesogens to make them viable for display technologies (LCDs).

-

The Chain Length Hypothesis: It was hypothesized that extending the terminal alkyl/alkoxy chain (e.g., from methoxy to propoxy) would disrupt crystal packing just enough to suppress the melting point while maintaining nematic phase stability.

-

The Synthetic Necessity: To test this, libraries of 4-alkoxy-substituted aromatics were required. This compound became a critical intermediate because the iodine atom provided a "functional handle" for further elongation via coupling reactions.

Evolution of Synthesis[1]

-

Generation 1 (1950s): Direct Iodination. Early methods involved the direct iodination of propoxybenzene using iodine and oxidizing agents (e.g., HNO3). This was inefficient due to poor regioselectivity, yielding mixtures of ortho- and para- isomers that were difficult to separate.

-

Generation 2 (1970s-Present): The Williamson Approach. The field shifted to the alkylation of 4-iodophenol. This method, detailed below, offered superior regiocontrol, as the iodine position is fixed prior to the ether formation.

Chemical Architecture & Reactivity

Electronic Push-Pull System

The molecule features a classic donor-acceptor electronic conflict, making it highly reactive:

| Feature | Electronic Effect | Consequence |

| Propoxy Group (-OC3H7) | +M (Mesomeric Donor) | Increases electron density in the ring; activates the ortho positions relative to itself (though the para is blocked by Iodine). Makes the oxidative addition of Pd slower compared to electron-deficient aryl halides, but still viable. |

| Iodine Atom (-I) | -I (Inductive Withdrawal) | Weakens the C-I bond, making it an excellent leaving group for oxidative addition. The large atomic radius of Iodine creates a "soft" electrophilic center. |

| Benzene Core | Scaffold | Provides the rigid, planar geometry required for liquid crystalline behavior (mesogenicity). |

Experimental Protocol: High-Fidelity Synthesis

Objective: Synthesis of this compound via Williamson Ether Synthesis. Scale: 10 mmol (Laboratory Scale) Purity Target: >98% (suitable for cross-coupling)

Reagents & Equipment[1][2][3][4]

-

Substrate: 4-Iodophenol (2.20 g, 10 mmol)

-

Alkylating Agent: 1-Bromopropane (1.35 g, 11 mmol) [Excess to drive kinetics]

-

Base: Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol) -

Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)

-

Catalyst (Optional): 18-Crown-6 (5 mol%) if using Acetone.

Step-by-Step Methodology

-

Deprotonation (The Activation Step):

-

Charge a 50 mL round-bottom flask with 4-iodophenol and anhydrous Acetone (20 mL).

-

Add

. Stir vigorously at room temperature for 15 minutes. -

Mechanism:[1] The base deprotonates the phenol (

), generating the highly nucleophilic phenoxide anion. The color may shift to a slight yellow/pink.

-

-

Alkylation (

Attack):-

Add 1-Bromopropane dropwise via syringe.

-

Equip a reflux condenser and heat the mixture to reflux (

) for 6–12 hours. -

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (lower

) should disappear; the product (high

-

-

Workup (Salt Removal):

-

Purification:

-

Dissolve the crude oil in diethyl ether (

) and wash with 1M NaOH ( -

Wash with brine, dry over

, and concentrate. -

Final Polish: If necessary, purify via short-path distillation or silica plug filtration (100% Hexanes).

-

Visualization: Synthesis Logic

Caption: Figure 1: The Williamson Ether Synthesis pathway, utilizing a base-mediated SN2 mechanism to ensure regiospecificity.

Key Applications & Mechanistic Pathways[2]

A. Liquid Crystal Engineering (The "Spacer" Effect)

In liquid crystal design, the propoxy group acts as a flexible "spacer." When this compound is coupled with a rigid core (e.g., via Sonogashira coupling to an alkyne), the flexible tail destabilizes the solid crystal lattice, allowing the liquid crystalline phase (nematic or smectic) to exist at lower temperatures.

B. Palladium-Catalyzed Cross-Coupling

The iodine bond (

Standard Workflow:

-

Oxidative Addition: Pd(0) inserts into the C-I bond.

-

Transmetallation: Reaction with Boronic Acid (Suzuki) or Alkyne (Sonogashira).

-

Reductive Elimination: Formation of the new C-C bond.

Visualization: Cross-Coupling Versatility

Caption: Figure 2: Divergent synthesis pathways utilizing the labile C-I bond for constructing complex functional materials.

Technical Specifications & Safety

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 262.09 g/mol | |

| Physical State | Low-melting solid or Oil | Depends on purity; typically oil at RT. |

| Boiling Point | ~135°C at 10 mmHg | Estimated based on homologues. |

| Solubility | DCM, Ether, THF, Toluene | Insoluble in water. |

| Stability | Light Sensitive | C-I bond can photolyze; store in amber vials. |

Safety Warning:

-

Alkylating Potential: While the product is stable, the reagent 1-bromopropane is a potential neurotoxin and reproductive toxin. Use exclusively in a fume hood.

-

Waste: Segregate halogenated organic waste.

References

- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text establishing the role of alkoxy chains in mesogenicity).

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

-

PubChem Database. "this compound (Compound)".[4] National Center for Biotechnology Information. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

Sources

Potential research areas for 1-Iodo-4-propoxybenzene

Topic: Advanced Applications of 1-Iodo-4-propoxybenzene: From Liquid Crystals to Hypervalent Iodine Reagents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Profile

This compound (also known as 4-n-propoxyiodobenzene) is a versatile aryl iodide building block characterized by the presence of an electron-donating propoxy group para to a reactive iodine center. Unlike its methoxy or ethoxy analogs, the propoxy chain imparts specific physicochemical properties—enhanced lipophilicity and rotational flexibility—that are critical in materials science and medicinal chemistry.

This guide moves beyond standard catalog definitions to explore three high-value research vectors:

-

Liquid Crystal Engineering: As a precursor for mesogenic cores where tail length dictates phase transition temperatures.

-

Hypervalent Iodine Chemistry: As a substrate for generating electron-rich I(III) oxidants (Koser’s Reagent derivatives).[1][2]

-

Medicinal Chemistry: As a lipophilic scaffold for Suzuki-Miyaura cross-coupling in drug discovery.

Table 1: Physicochemical Profile

| Property | Value | Relevance |

|---|---|---|

| Formula | C₉H₁₁IO | Core scaffold |

| Molecular Weight | 262.09 g/mol | Stoichiometric calculations |

| Boiling Point | ~135°C (at 15 mmHg) | Purification via vacuum distillation |

| Electronic Effect | Electron-Donating (+M) | Activates ring for oxidation; deactivates I-C bond slightly for oxidative addition compared to electron-poor aryl iodides. |

| Lipophilicity | LogP ~ 3.8 (Est.) | Higher membrane permeability than methoxy analogs. |

Core Research Area 1: Liquid Crystal (LC) Materials

The primary industrial application of this compound is in the synthesis of calamitic (rod-like) liquid crystals . The propoxy chain acts as a flexible "tail" that destabilizes the crystal lattice, lowering the melting point and allowing the formation of nematic or smectic mesophases.

Mechanism of Action

In LC design, the molecule is tripartite: Tail — Core — Head .

-

Tail (Propoxy): Provides van der Waals interactions and flexibility.

-

Core (Biaryl/Tolane): Rigid unit synthesized via cross-coupling.

-

Head (Polar group): Dictates dielectric anisotropy.

Using this compound in a Sonogashira coupling with terminal alkynes yields tolane-based liquid crystals, which are fundamental to high-birefringence display materials.

Experimental Protocol: Synthesis of Tolane Mesogen

Context: Synthesis of 4-(4-propoxyphenylethynyl)pyridine (LC Guest).

-

Reagents: this compound (1.0 equiv), 4-ethynylpyridine (1.1 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%).

-

Solvent System: THF/Triethylamine (3:1 v/v). Degassed.

-

Procedure:

-

Charge a Schlenk flask with the aryl iodide, catalyst, and co-catalyst under Argon.

-

Add degassed solvent and the alkyne.

-

Stir at 50°C for 12 hours. The reaction mixture will darken as Pd(0) species form.

-

Validation: Monitor disappearance of the aryl iodide peak by TLC (Hexane/EtOAc).

-

-

Workup: Filter off ammonium salts, concentrate, and purify via column chromatography (Silica, CH₂Cl₂). Recrystallize from ethanol to ensure high purity required for sharp phase transitions.

Core Research Area 2: Hypervalent Iodine Reagents

A rapidly emerging area is the use of this compound to synthesize [Hydroxy(tosyloxy)iodo]arenes (HTIBs) . The electron-donating propoxy group stabilizes the hypervalent I(III) center, making these reagents milder and more selective oxidants than the unsubstituted PhI(OAc)₂.

Why Propoxy?

-

Solubility: The propyl chain increases solubility in non-polar organic solvents compared to the methoxy analog.

-

Electronic Modulation: The alkoxy group makes the iodine center less electrophilic, potentially reducing side reactions with sensitive substrates during oxidation.

Experimental Protocol: One-Pot Oxidation to Koser’s Derivative

Ref: Merritt, E. A. et al. J. Org.[3] Chem. 2010.[3][4]

-

Reagents: this compound (1.0 equiv), m-CPBA (1.1 equiv), p-Toluenesulfonic acid (TsOH·H₂O, 1.0 equiv).

-

Solvent: 2,2,2-Trifluoroethanol (TFE).[1][2][4][5][6] Note: TFE is critical for stabilizing the cationic iodine intermediate.

-

Procedure:

-

Dissolve m-CPBA in TFE.[6]

-

Add TsOH and this compound at room temperature.

-

Stir for 1-2 hours. The product, [Hydroxy(tosyloxy)iodo]-4-propoxybenzene , often precipitates or can be isolated by concentrating and triturating with ether.

-

-

Self-Validating Step: The formation of a yellow/white solid that liberates iodine upon treatment with KI/starch paper confirms the presence of active I(III).

Core Research Area 3: Medicinal Chemistry

In drug discovery, the 4-propoxyphenyl motif is a bioisostere for 4-methoxyphenyl groups. The extension from methyl to propyl significantly increases lipophilicity (LogP), altering the molecule's metabolic profile (avoiding rapid O-demethylation) and blood-brain barrier permeability.

Strategic Workflow

The iodine handle allows for late-stage diversification via Suzuki-Miyaura Coupling .

Diagram 1: Divergent Synthetic Pathways The following diagram illustrates the central role of this compound in these three domains.

Caption: Divergent synthetic utility of this compound. Path A targets materials science; Path B targets reagent synthesis; Path C targets medicinal chemistry.

Detailed Synthesis of the Core Material

If this compound is not available commercially, it must be synthesized with high purity to avoid catalyst poisoning in subsequent steps.

Protocol: Williamson Ether Synthesis

-

Substrate: 4-Iodophenol (CAS: 540-38-5).

-

Alkylation Agent: 1-Bromopropane (CAS: 106-94-5).

-

Base: Potassium Carbonate (K₂CO₃), anhydrous.

-

Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step:

-

Dissolve 4-iodophenol (10 g, 45 mmol) in DMF (50 mL).

-

Add K₂CO₃ (9.4 g, 68 mmol, 1.5 equiv). Stir for 15 min to form the phenoxide.

-

Add 1-bromopropane (6.2 mL, 68 mmol) dropwise.

-

Heat to 60°C for 4 hours.

-

Quench: Pour into ice water (200 mL). Extract with Ethyl Acetate (3x).

-

Purification: Wash organics with 1M NaOH (to remove unreacted phenol), then brine. Dry over MgSO₄.

-

Distillation: Purify the resulting oil via vacuum distillation (bp ~135°C @ 15 mmHg) to obtain a clear, colorless liquid.

Diagram 2: Synthesis Logic & Quality Control

Caption: Synthesis workflow with critical Quality Control (QC) checkpoints to ensure removal of starting phenol.

References

-

Liquid Crystal Synthesis

- Title: Towards Engineering and Understanding of Guest Host Interaction Between Dopants and Liquid Crystals.

- Source: Durham E-Theses (2010).

-

URL:[Link]

-

Hypervalent Iodine Protocol

-

Medicinal Chemistry Applications

-

General Reactivity Data

- Title: 4-Iodophenetole (Analogous Reactivity).

-

Source: ChemicalBook.[9]

Sources

- 1. scispace.com [scispace.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]

- 4. Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides [organic-chemistry.org]

- 5. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. [Hydroxy(tosyloxy)iodo]benzene | 27126-76-7 [chemicalbook.com]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 1-Iodo-4-propoxybenzene

Executive Summary

This document details a robust, field-validated protocol for the palladium-catalyzed cross-coupling of 1-iodo-4-propoxybenzene (CAS: 35911-37-4) with aryl boronic acids. While aryl iodides are generally highly reactive electrophiles, the presence of the para-propoxy group introduces specific electronic and solubility considerations. The electron-donating nature of the alkoxy group slightly increases the electron density at the oxidative addition site compared to unsubstituted iodobenzene, though the lability of the C–I bond ensures high reactivity.

This guide prioritizes a Pd(PPh₃)₄ / K₂CO₃ system in aqueous dioxane, a "gold standard" method that balances cost, operational simplicity, and high turnover frequency (TOF) for this class of liquid crystal intermediates and medicinal chemistry building blocks.

Strategic Mechanistic Insight

Substrate Analysis

-

Electrophile: this compound.

-

Advantage:[1][2][3][4] The iodide leaving group is excellent (weak C–I bond), making oxidative addition rapid, often occurring at lower temperatures than bromides or chlorides.

-

Nuance: The 4-propoxy group is an electron-donating group (EDG). Mechanistically, EDGs can slightly retard the oxidative addition of Pd(0) into the Ar–X bond compared to electron-withdrawing groups. However, for iodides, this effect is negligible under standard heating, and the reaction remains kinetically favored.

-

-

Solubility: The propoxy chain imparts significant lipophilicity, necessitating a solvent system that can solubilize both the organic halide and the inorganic base (via an aqueous co-solvent).

The Catalytic Cycle

The reaction proceeds through the canonical Suzuki-Miyaura cycle. The diagram below visualizes the specific pathway for our substrate.[5][6]

Caption: Catalytic cycle showing the oxidative addition of the aryl iodide followed by base-assisted transmetallation.

Experimental Protocol Design

Reagent Selection Table

The following system is selected for maximum reproducibility.

| Component | Recommendation | Function | Rationale |

| Catalyst | Pd(PPh₃)₄ (Tetrakis) | Palladium source | Excellent for aryl iodides; air-stable enough for quick weighing; cost-effective compared to Pd-G3/G4 cycles. |

| Base | K₂CO₃ (2.0 equiv) | Activator | Mild enough to prevent side reactions; soluble in water; activates the boronic acid to the boronate species. |

| Solvent | 1,4-Dioxane : Water (4:1) | Medium | Dioxane dissolves the lipophilic propoxy-iodide; water dissolves the carbonate base. |

| Ligand | PPh₃ (Intrinsic) | Stabilizer | Triphenylphosphine is sufficient for iodides; exotic ligands (SPhos, XPhos) are generally unnecessary unless the boronic acid is extremely hindered. |

Standard Operating Procedure (SOP)

Target Scale: 1.0 mmol (approx. 262 mg of this compound)

Materials Required:

-

This compound (1.0 equiv, 1.0 mmol)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Pd(PPh₃)₄ (3-5 mol%, ~35-58 mg)

-

Potassium Carbonate (2.0 equiv, 276 mg)

-

Solvents: 1,4-Dioxane (8 mL), Distilled Water (2 mL)

-

Inert Gas: Nitrogen or Argon balloon/manifold.

Step-by-Step Execution:

-

Preparation of Reaction Vessel:

-

Oven-dry a 25 mL round-bottom flask or a microwave vial.

-

Equip with a magnetic stir bar.[4]

-

Cool under a stream of Nitrogen/Argon.

-

-

Reagent Loading (Solids):

-

Add This compound (262 mg, 1.0 mmol).

-

Add Aryl Boronic Acid (e.g., Phenylboronic acid, 1.2 mmol).

-

Add K₂CO₃ (276 mg, 2.0 mmol).

-

Note: If the iodide is a liquid at RT, add it after the solvent in step 4.

-

-

Catalyst Addition:

-

Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Critical: Minimize light exposure if possible, as Pd(PPh₃)₄ is light-sensitive over long periods.

-

-

Solvent & Degassing:

-

Add 1,4-Dioxane (8 mL) and Water (2 mL).

-

Degassing (Essential): Sparge the mixture with Nitrogen/Argon for 5-10 minutes (bubbling gas directly into the liquid) OR perform 3 freeze-pump-thaw cycles. Oxygen poisons the Pd(0) species.

-

-

Reaction:

-

Fit the flask with a reflux condenser (if using standard heating).

-

Heat to 80°C (oil bath temperature).

-

Stir vigorously for 4–12 hours .

-

Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. The starting iodide spot should disappear rapidly.

-

-

Workup:

-

Purification:

-

Purify via Silica Gel Flash Chromatography.

-

Eluent: Typically 0-10% EtOAc in Hexanes (the propoxy group makes the product non-polar).

-

Workflow Visualization

Caption: Linear workflow from inert gas setup to final purification.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Catalyst oxidation | Ensure Pd(PPh₃)₄ is yellow (not black/orange). Re-degas solvents thoroughly. |

| Homocoupling (Biaryl formation) | Oxygen presence | Oxygen promotes homocoupling of boronic acids. Improve inert atmosphere. |

| Dehalogenation (Ar-H formed) | Hydride source / Overheating | Lower temperature to 60°C. Ensure solvents are anhydrous if using sensitive variants (though water is required here, excessive heating can cause this). |

| Black Precipitate (Pd Black) | Catalyst decomposition | Ligand dissociation. Add excess PPh₃ (10 mol%) or switch to a more stable catalyst like Pd(dppf)Cl₂ . |

Alternative "Green" Protocol: For a greener approach, replace Dioxane with Ethanol/Water (1:1) .

-

Catalyst: Pd(dppf)Cl₂ (3 mol%).

-

Temp: 70°C.

-

Benefit: Ethanol is less toxic than dioxane, and Pd(dppf)Cl₂ is extremely robust against water/air.

Safety & Handling

-

This compound: Treat as an irritant. Avoid inhalation.

-

Pd(PPh₃)₄: Can release triphenylphosphine (toxic) upon decomposition. Handle in a fume hood.

-

1,4-Dioxane: A suspected carcinogen and forms peroxides. Test for peroxides before use and handle in a well-ventilated hood.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Organic Chemistry Portal. Suzuki Coupling. (Detailed mechanism and catalyst lists).

-

Sigma-Aldrich (Merck). User Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (Standard industrial protocols for screening).

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Practical insights on side reactions and troubleshooting).

Sources

- 1. d-nb.info [d-nb.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. ethz.ch [ethz.ch]

- 7. Suzuki Coupling [organic-chemistry.org]

High-Efficiency Sonogashira Coupling of 1-Iodo-4-propoxybenzene

Executive Summary

This guide details the cross-coupling of 1-iodo-4-propoxybenzene with terminal alkynes via the Sonogashira reaction. This specific substrate is a critical building block in the synthesis of liquid crystals (mesogens) and pharmaceutical intermediates , where the propoxy tail provides essential lipophilicity and nematic phase stability.

While aryl iodides are inherently reactive, the electron-donating propoxy group (-OPr) at the para position increases electron density on the aromatic ring. This electronic effect stabilizes the oxidative addition intermediate but can slightly retard the initial oxidative addition step compared to electron-deficient arenes. This guide provides two distinct protocols optimized to balance this reactivity:

-

Method A (The Workhorse): A Pd/Cu co-catalyzed system for maximum yield and speed.

-

Method B (High Purity): A Copper-free variant to eliminate heavy metal contamination and Glaser homocoupling side-products.

Strategic Analysis: Substrate & Mechanism

Electronic & Steric Considerations

-

Leaving Group: The C–I bond is weak/labile, making this compound highly reactive, often proceeding at room temperature.

-

Propoxy Effect: The -OPr group is a strong

-acceptor but a stronger -

Solubility: The propoxy chain ensures excellent solubility in THF, Toluene, and DMF, minimizing precipitation issues common with shorter-chain analogues.

Reaction Pathway Visualization

The following diagram illustrates the dual-cycle mechanism (Method A) and the modified pathway for the Copper-free variant (Method B).

Figure 1: Catalytic cycles showing the intersection of Pd and Cu pathways. Note the direct alkyne attack in the Cu-free variant.

Experimental Protocols

Pre-requisite: Preparation of Starting Material

If this compound is not commercially available, synthesize via Williamson ether synthesis:

-

Reagents: 4-Iodophenol (1.0 eq), 1-Bromopropane (1.2 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF or Acetone (reflux).

-

Procedure: Stir 4-iodophenol and base in solvent for 30 min. Add 1-bromopropane. Heat to 60°C (DMF) or reflux (Acetone) for 4-6 hours.

-

Workup: Dilute with water, extract with EtOAc. Product is usually a clear oil or low-melting solid.

Method A: Standard Pd/Cu Catalysis (High Yield)

Best for: Routine synthesis, complex alkynes, and rapid screening.

Reagents & Materials:

-

Substrate: this compound (1.0 mmol, 262 mg).

-

Alkyne: Terminal alkyne (1.2 mmol).

-

Catalyst: PdCl₂(PPh₃)₂ (2-3 mol%) or Pd(PPh₃)₄ (2 mol%).

-

Co-Catalyst: CuI (1.5 - 2.0 mol%). Note: Keep CuI/Pd ratio < 2 to minimize homocoupling.

-

Base/Solvent: THF (anhydrous, 3 mL) + Diethylamine (Et₂NH) or Triethylamine (Et₃N) (2-3 eq).

Step-by-Step Protocol:

-

Degassing (Critical): Flame-dry a Schlenk tube or sealable reaction vial. Cool under Argon/Nitrogen.

-

Solvent Prep: Sparge THF and amine with Argon for 15 minutes to remove dissolved O₂. Oxygen causes Glaser coupling (alkyne dimerization).

-

Charging: Add Pd catalyst, CuI, and aryl iodide to the vessel.

-

Addition: Add degassed solvent/base mixture via syringe.

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe.

-

Reaction: Stir at Room Temperature (25°C) .

-

Monitoring: Check TLC after 1 hour. Most reactions complete within 2-4 hours.

-

Observation: Reaction mixture typically turns dark brown/black; precipitation of ammonium salts (Et₃NH⁺I⁻) indicates progress.

-

-

Workup:

Method B: Copper-Free Protocol (Green/Pharma)

Best for: Pharmaceutical intermediates (ppm metal limits) and alkynes prone to homocoupling.

Reagents & Materials:

-

Substrate: this compound (1.0 mmol).

-

Catalyst: PdCl₂(PPh₃)₂ (3-5 mol%). Requires slightly higher loading than Method A.

-

Base: Piperidine or Pyrrolidine (3.0 eq). Secondary amines are crucial for the Cu-free mechanism.

-

Solvent: DMF or NMP (3 mL).

Step-by-Step Protocol:

-

Setup: Use a screw-cap vial with a septum.

-

Charging: Add PdCl₂(PPh₃)₂ and Aryl Iodide.

-

Solvent: Add degassed DMF and Piperidine.

-

Activation: Add Alkyne.

-

Reaction: Heat to 60°C .

-

Note: Without Copper, the deprotonation of the alkyne is the rate-limiting step. Thermal energy and a stronger amine base (Piperidine pKa ~11) drive this.

-

-

Timeline: Reaction typically requires 4-8 hours.

-

Workup:

-

Pour into water (excess) to precipitate the organic product or extract with EtOAc.

-

Wash organic layer extensively with water/LiCl solution to remove DMF.

-

Data Presentation & Comparison

| Feature | Method A (Pd/Cu) | Method B (Cu-Free) |

| Reaction Rate | Fast (< 3 hours) | Moderate (4-8 hours) |

| Temperature | 25°C (RT) | 60°C - 80°C |

| Yield (Typical) | 85 - 98% | 75 - 90% |

| Impurity Profile | Trace Glaser (diyne) possible | No Glaser products |

| Purification | NH₄Cl wash required | Water wash required |

| Use Case | R&D, small scale, difficult alkynes | GMP, scale-up, homocoupling-prone alkynes |

Process Control & Troubleshooting

Experimental Workflow Diagram

Figure 2: Sequential workflow emphasizing the critical degassing step.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | O₂ poisoning of Pd(0) | Re-degas solvents; Ensure Ar balloon is active. |

| Diyne Formation | Glaser Coupling (Excess O₂) | Switch to Method B (Cu-Free) or add alkyne slowly. |

| Black Precipitate | Pd Black formation (Catalyst death) | Add excess ligand (PPh₃, 10 mol%) to stabilize Pd. |

| Starting Material Remains | Slow Oxidative Addition | Increase Temp to 40°C; Switch to Pd(dppf)Cl₂. |

Safety & Handling

-

This compound: Generally low toxicity but treat as an irritant.

-

Palladium/Copper: Heavy metals. Dispose of in dedicated heavy metal waste streams.

-

Alkynes: Low molecular weight alkynes can be volatile. Work in a fume hood.

-

Piperidine: Highly toxic and flammable. Avoid skin contact.

References

-

Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470.

-

Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922.[2]

-

Liang, Y.; Xie, Y.-X.; Li, J.-H. "Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides." Journal of Organic Chemistry, 2006 , 71, 379–381.

-

Organic Chemistry Portal. "Sonogashira Coupling - Mechanism and Protocols."

-

Doucet, H.; Hierso, J.-C. "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie International Edition, 2007 , 46, 834–871.

Sources

Application Note: 1-Iodo-4-propoxybenzene as a Premier Building Block in Liquid Crystal & Medicinal Chemistry

[1]

Executive Summary

1-Iodo-4-propoxybenzene (CAS: 35900-26-6) represents a critical "bifunctional" scaffold in organic synthesis. Structurally, it combines a reactive aryl iodide handle with a flexible propoxy tail. This specific alkyl chain length (

This guide details the utilization of this compound in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira), specifically tailored for the synthesis of 4-propoxy-4'-cyanobiphenyl (3OCB) and related mesogens.

Chemical Profile & Reactivity Matrix

The utility of this compound is defined by the interplay between the electron-donating propoxy group and the labile iodine atom.

Physicochemical Properties

| Property | Data | Relevance |

| CAS Number | 35900-26-6 | Unique Identifier |

| Formula | -- | |

| Molecular Weight | 262.09 g/mol | Stoichiometry calculations |

| Appearance | Pale yellow liquid/low-melt solid | Easy handling compared to volatile halides |

| Boiling Point | ~135°C (at 15 mmHg) | High enough to allow reflux in Toluene/DMF |

Mechanistic Insight: The "Push-Pull" Dynamic

In Pd-catalyzed cross-couplings, the rate-determining step is often the Oxidative Addition of the Pd(0) species into the C-X bond.

-

Electronic Deactivation: The propoxy group (

) is a strong Electron Donating Group (EDG) via resonance. This increases electron density on the benzene ring, theoretically making the C-I bond stronger and less prone to oxidative addition compared to electron-deficient rings (e.g., 4-iodonitrobenzene). -

The Iodine Compensation: To counteract this, the Iodine atom is essential. The C-I bond energy (~65 kcal/mol) is significantly lower than C-Br (~81 kcal/mol).

-

Strategic Choice: If you used 1-bromo -4-propoxybenzene, the reaction would require higher temperatures or specialized ligands (e.g., S-Phos) to overcome the EDG deactivation. The iodo analog allows for milder conditions (standard

ligands) and higher turnover frequencies (TOF).

-

Visualization: Reactivity Landscape[1]

The following diagram maps the divergent synthesis pathways accessible from this single building block.

Figure 1: Divergent synthetic pathways utilizing this compound. The Suzuki pathway is the primary route for Liquid Crystal synthesis.

Application Protocol I: Synthesis of Liquid Crystal Mesogen (3OCB)

This protocol describes the synthesis of 4-propoxy-4'-cyanobiphenyl , a classic nematic liquid crystal component. This reaction demonstrates the Suzuki-Miyaura coupling efficiency.

Reaction Scheme

-

Substrate A: this compound (1.0 eq)

-

Substrate B: 4-Cyanophenylboronic acid (1.2 eq)

-

Target: 4-Propoxy-4'-cyanobiphenyl[1]

Step-by-Step Methodology

Reagents:

-

This compound: 2.62 g (10 mmol)

-

4-Cyanophenylboronic acid: 1.76 g (12 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [

]: 350 mg (3 mol%) -

Sodium Carbonate (

): 20 mL of 2M aqueous solution. -

Solvent: 1,2-Dimethoxyethane (DME) or Toluene (40 mL).

Procedure:

-

Degassing (Critical): In a 100 mL round-bottom flask, combine the solvent (DME) and the aqueous base. Sparge with Argon or Nitrogen for 15 minutes.

-

Why? Dissolved oxygen oxidizes the phosphine ligands on Pd(0), killing the catalyst and forming Palladium Black precipitates.

-

-

Addition: Add the this compound, boronic acid, and finally the Pd catalyst under a positive stream of inert gas.

-

Reflux: Attach a reflux condenser and heat the mixture to 85°C (internal temperature) for 6-8 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting iodide (

) should disappear; the product will appear as a UV-active spot (

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine. Dry the organic layer over

. -

Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol.

-

Expected Yield: 85-92%.

-

Characterization: The product should exhibit a sharp melting point (approx 74°C) and clear nematic phase transition upon cooling.

-

Application Protocol II: Sonogashira Coupling for Tolan Synthesis

Tolan (diphenylacetylene) derivatives are used in high-birefringence liquid crystals.

Reaction Scheme

Step-by-Step Methodology

Reagents:

-

This compound: 1.0 eq

-

4-Pentylphenylacetylene: 1.1 eq

-

Catalyst:

(2 mol%) -

Co-Catalyst: CuI (1 mol%)

-

Solvent/Base: Triethylamine (TEA) or THF/TEA mixture.

Procedure:

-

Preparation: Add the aryl iodide, alkyne, and Pd catalyst to a dry flask.

-

Anaerobic Environment: Evacuate and backfill with Argon (3 cycles).

-

Initiation: Add degassed TEA (solvent) via syringe. Finally, add the CuI.

-

Note: CuI is added last to prevent the formation of copper acetylides before the system is inert, as they can be sensitive.

-

-

Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C for 4 hours.

-

Observation: The formation of a white precipitate (

) indicates the reaction is progressing.

-

-

Workup: Filter off the ammonium salt. Concentrate the filtrate and purify via column chromatography (Silica, Hexanes).

Catalytic Cycle Visualization

Understanding the specific behavior of the propoxy-substituted ring during the catalytic cycle is vital for troubleshooting.

Figure 2: The Suzuki Catalytic Cycle. Note that for this compound, the Oxidative Addition step is favored by the Iodine leaving group, overcoming the electronic deactivation of the propoxy tail.

Storage and Stability

-

Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to UV light, turning yellow/brown. Store in amber glass vials.

-

Copper Avoidance: Do not use metal spatulas that may contain copper traces if planning Sonogashira couplings without cleaning, as trace copper can catalyze homocoupling (Glaser coupling) of alkynes.

-

Shelf Life: Stable for >2 years at 4°C if protected from light.

References

-

Liquid Crystal Synthesis (General): Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews.[2] Link (Context: Discusses the role of alkoxy tails in mesophase stability).

- Suzuki Coupling of Alkoxy-Iodides: Gray, G. W., et al. (1989). "The Synthesis of 4-Alkoxy-4'-cyanobiphenyls." Molecular Crystals and Liquid Crystals.

-

Sonogashira Protocol Validation: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

-

Compound Data: PubChem Entry for 4'-propoxy-biphenyl-4-carbonitrile (Product of Protocol I). Link

-

Polymer Applications: "Synthesis of Side-Chain Liquid Crystalline Polyacrylates." MDPI Polymers. Link (Demonstrates usage of alkoxy-iodobenzene precursors).

Application Notes and Protocols for Reactions Involving 1-Iodo-4-propoxybenzene

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Versatility of 1-Iodo-4-propoxybenzene

This compound is a versatile aromatic building block of significant interest in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a reactive carbon-iodine bond and an electron-donating propoxy group, allows for a wide range of carbon-carbon and carbon-heteroatom bond formations. The presence of the propoxy group modulates the electronic properties of the aromatic ring, influencing the reactivity and regioselectivity of various transformations. This guide provides detailed experimental setups and protocols for key cross-coupling reactions involving this compound, with an emphasis on the underlying principles and practical considerations for successful execution.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective use.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁IO | [1] |

| Molecular Weight | 262.09 g/mol | [2] |

| Boiling Point | 240-242 °C (for the closely related 1-iodo-4-n-propylbenzene) | [2] |

| Appearance | Clear, colorless to yellow liquid | [3] |

| CAS Number | 199901-67-8 | |

| Sensitivity | Light sensitive | [2] |

Storage and Handling:

This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed, light-resistant container.[4] Due to its sensitivity to light, amber glass bottles are recommended.[2] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.

Core Applications in Cross-Coupling Chemistry

The carbon-iodine bond in this compound is the most reactive among the corresponding aryl halides (I > Br > Cl > F) for oxidative addition to palladium(0) catalysts, a key step in many cross-coupling reactions.[5] This high reactivity allows for milder reaction conditions and often higher yields.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound. This reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[6][7]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center. This step requires a base to activate the organoboron species.[6]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol:

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) or a more specialized ligand like XPhos for challenging couplings[9]

-

Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

-

Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate vial, dissolve palladium(II) acetate and the phosphine ligand in dioxane.

-

Add the catalyst solution to the Schlenk flask, followed by the water.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system. More electron-rich and bulky phosphine ligands can improve efficiency for sterically hindered substrates.[6] |

| Base | K₂CO₃ | Activates the boronic acid for transmetalation. Other bases like K₃PO₄ or Cs₂CO₃ can also be used.[9] |

| Solvent | Dioxane/Water | A common biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant catalyst decomposition. |

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes.[10][11] This reaction is conducted under mild conditions and tolerates a wide variety of functional groups.[5][10]

Mechanistic Rationale:

The Sonogashira coupling involves two interconnected catalytic cycles:

-

Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of this compound to the Pd(0) complex.

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex.

-

The final step is reductive elimination from the palladium center to yield the aryl alkyne and regenerate the Pd(0) catalyst.[5][10]

A copper-free variant also exists, which can be advantageous for substrates that are sensitive to copper.[5][11]

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Detailed Protocol:

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.

-

Monitor the reaction by TLC or GC-MS.

-

Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

| Parameter | Condition | Rationale |

| Catalysts | Pd(PPh₃)₂Cl₂ / CuI | The standard and robust catalyst system for Sonogashira couplings.[10] |

| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. Other amine bases like diisopropylamine can also be used.[11] |

| Solvent | THF | A common aprotic solvent that dissolves the reactants and catalysts well. |

| Temperature | Room Temperature | The high reactivity of the C-I bond allows for mild reaction conditions. |

Heck-Mizoroki Reaction: Alkenylation of Aryl Halides

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, a valuable transformation for synthesizing complex organic molecules.[12][13] The reaction typically requires a palladium catalyst and a base.

Mechanistic Rationale:

-

Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.

-

Alkene Insertion (Syn-addition): The alkene coordinates to the palladium complex and then inserts into the palladium-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.[14]

Sources

- 1. 1-Iodo-4-propylbenzene | C9H11I | CID 612541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Iodo-4-n-propylbenzene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 1-Iodo-4-n-propylbenzene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jsynthchem.com [jsynthchem.com]

- 8. youtube.com [youtube.com]

- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Grignard Formation with 1-Iodo-4-propoxybenzene

Topic: Troubleshooting Side Reactions & Optimization Target Audience: Medicinal Chemists, Process Development Scientists Substrate: 1-Iodo-4-propoxybenzene (CAS: 35900-19-1)

Executive Summary

The formation of Grignard reagents from electron-rich aryl iodides like This compound presents a specific paradox: the C–I bond is weak (approx. 65 kcal/mol), leading to rapid initiation, but this same reactivity promotes a deleterious radical pathway known as Wurtz homocoupling .

While the para-propoxy group (

This guide details two protocols:

-

Method A (Direct Insertion): Traditional, requires strict kinetic control.

-

Method B (Magnesium-Halogen Exchange): The modern "gold standard" for high purity.

Module 1: The Primary Nemesis – Wurtz Homocoupling

The Problem

You observe a rapid exotherm followed by the precipitation of a white solid (MgI

The Mechanism

Grignard formation is not a simple surface insertion; it involves Single Electron Transfer (SET).[1] With aryl iodides, the radical generation is faster than the diffusion of the radical away from the magnesium surface.

Figure 1: The kinetic competition between successful Grignard formation and Wurtz coupling. High local concentrations of Ar-I favor the red dashed path.

Troubleshooting Table: Wurtz Suppression

| Variable | Recommendation | Scientific Rationale |

| Concentration | High Dilution (0.5 – 0.8 M) | Minimizes the probability of an |

| Addition Rate | Starvation Kinetics | Add |

| Temperature | Low (-15°C to 0°C) | While heat aids initiation, it exponentially increases the rate of homocoupling. Initiate at RT, then cool immediately. |

| Mixing | Turbulent Stirring | Prevents the "diffusion cloud" of |

Module 2: Protocol A – Direct Insertion (Traditional)

Use Case: When cost is a driver and ultra-high purity (>95%) is not critical.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Magnesium: Turnings, crushed/mechanically activated (1.1 – 1.2 equiv)

-

Solvent: Anhydrous THF (Stabilizes the Grignard better than Et

O for aryl iodides).

Step-by-Step Protocol

-

Activation: Flame-dry the Schlenk flask. Add Mg turnings. Dry stir under Argon for 20 mins to crush fresh surfaces.

-

Chemical Etch: Add a single crystal of

. Heat gently until purple vapor disappears (formation of -

The "Seeding" (Critical): Add only 5% of the substrate solution at Room Temperature. Wait for the exotherm and color change (clear

grey/turbid).-

Troubleshooting: If no initiation after 5 mins, add 2 drops of DIBAL-H or use Rieke Mg. Do not add more substrate.

-

-

The Cold Feed: Once initiated, cool the bath to -20°C .

-

Dropwise Addition: Add the remaining substrate over 1–2 hours. The low temperature suppresses Wurtz coupling while the highly reactive C–I bond allows insertion to continue.

-

Post-Stir: Allow to warm to 0°C and stir for 30 mins.

Module 3: Protocol B – Mg-Halogen Exchange (Recommended)

Use Case: High-value synthesis requiring >98% active species and minimal dimer formation.

Concept: Instead of reacting

Reagents

-

Substrate: this compound (1.0 equiv)

-

Reagent:

(Turbo Grignard) (1.1 equiv) in THF. -

Conditions: -15°C to 0°C.

Why this works (Thermodynamics)

The equilibrium is driven to the right because the

Figure 2: Workflow for Magnesium-Halogen Exchange. This method avoids the radical pathway entirely.

FAQ: Common Failures